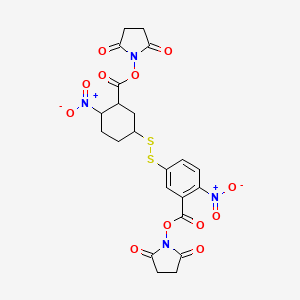
2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including nitro, disulfide, and ester groups, which contribute to its reactivity and versatility in chemical synthesis and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the activation of polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to isolate and purify the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The disulfide bonds can be cleaved under reducing conditions to form thiols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amines, while cleavage of the disulfide bonds produces thiols.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Facilitates the conjugation of proteins and other biomolecules, making it useful in bioconjugation and labeling studies.
Medicine: Employed in drug delivery systems, particularly in the formation of nanoparticles and liposomes for targeted drug delivery.
Industry: Utilized in the production of advanced materials and as a crosslinking agent in polymer chemistry.
Wirkmechanismus
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate involves the formation of reversible linkages between biomacromolecules and active small molecules. The N-hydroxysuccinimide (NHS) groups react with amines to form stable amide bonds, while the disulfide bond can be cleaved under reducing conditions, allowing for controlled release of the linked molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker that reacts with monoclonal antibodies to modify lysine residues.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A hybrid anticonvulsant with broad-spectrum activity in animal seizure models.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)): A homobifunctional polyethylene glycol linker used in bioconjugation.
Uniqueness
What sets 2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate apart is its combination of functional groups, which allows for versatile applications in various fields. Its ability to form stable amide bonds and reversible disulfide linkages makes it particularly valuable in drug delivery and bioconjugation studies.
Eigenschaften
Molekularformel |
C22H20N4O12S2 |
|---|---|
Molekulargewicht |
596.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 5-[[3-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-4-nitrocyclohexyl]disulfanyl]-2-nitrobenzoate |
InChI |
InChI=1S/C22H20N4O12S2/c27-17-5-6-18(28)23(17)37-21(31)13-9-11(1-3-15(13)25(33)34)39-40-12-2-4-16(26(35)36)14(10-12)22(32)38-24-19(29)7-8-20(24)30/h1,3,9,12,14,16H,2,4-8,10H2 |
InChI-Schlüssel |
JTLGNQOINQOSBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(CC1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)ON3C(=O)CCC3=O)C(=O)ON4C(=O)CCC4=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)

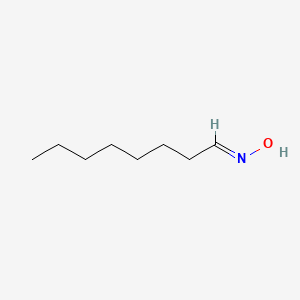
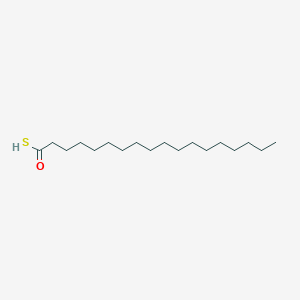


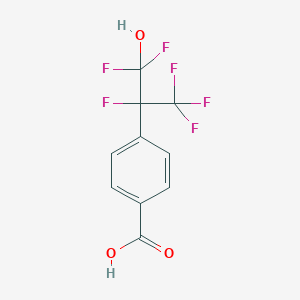
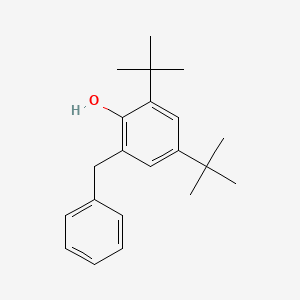
![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)

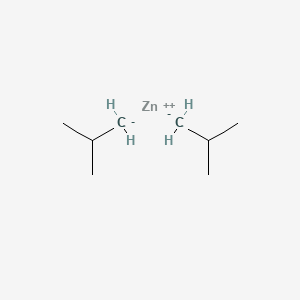
![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
